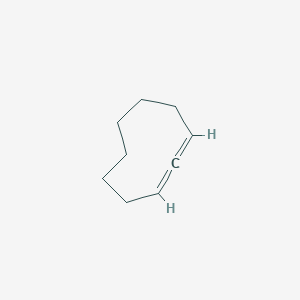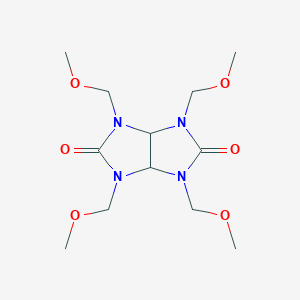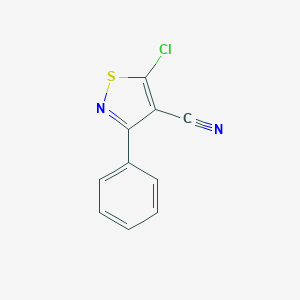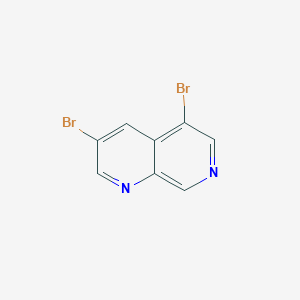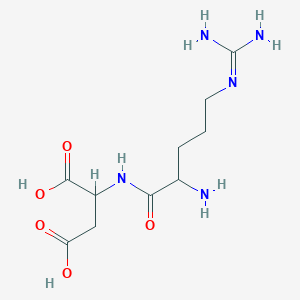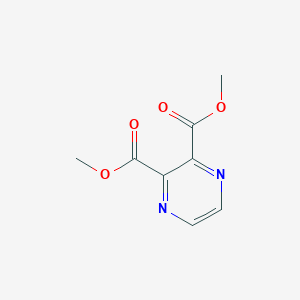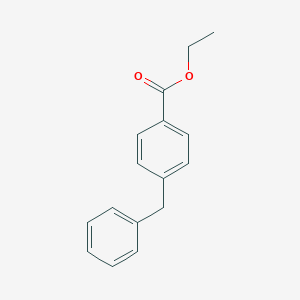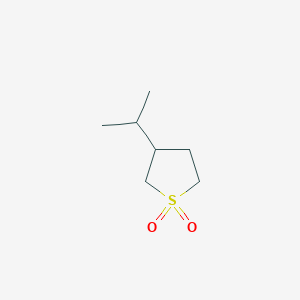
Farnesal
Vue d'ensemble
Description
Farnesal is an organic compound classified as an acyclic sesquiterpene aldehyde. It is a derivative of farnesol, which is found in various essential oils such as citronella, neroli, and lemongrass. This compound is known for its role in the biosynthesis of other significant terpenoids and sterols, making it an important compound in both natural and synthetic chemistry .
Applications De Recherche Scientifique
Farnesal has a wide range of applications in scientific research:
Chemistry: this compound is used as a precursor in the synthesis of various terpenoids and sterols. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
Biology: this compound plays a role in the regulation of biological processes such as cell signaling and growth. It is studied for its potential effects on cellular pathways and its role as a signaling molecule.
Medicine: this compound has shown potential as an antifungal agent, particularly against Candida albicans. It is also being investigated for its anti-inflammatory and anticancer properties.
Industry: this compound is used in the production of fragrances and flavoring agents.
Mécanisme D'action
Target of Action
Farnesal primarily targets various aspects such as reactive oxygen species production, induction of apoptosis, and modulation of virulence factors . It has been shown to be a potent endogenous inhibitor of N-type voltage-gated Ca2+ channels in some mammalian cell types . It also targets resistance-associated genes, such as those of biofilm and ergosterol .
Mode of Action
This compound interacts with its targets to inhibit fungal growth and reduce fungal pathogenicity . It acts as a flexible hydrophobic molecular valve for restricting untimely Ca2+ passage through some types of canonical Ca2+ channels, using covalently bound farnesyl- or geranyl-geranyl group attachment as well as GPCRs-G proteins all containing a prenyl group .
Biochemical Pathways
This compound is involved in the mevalonate biosynthetic pathway, functioning as an intermediate in the synthesis of squalene-cholesterol-steroids in chordates/vertebrates, and of the insect/arthropod juvenile hormones, esters of this compound . It also plays a role in the polyprenol salvage pathway, which works via the phosphorylation of this compound .
Pharmacokinetics
It is known that this compound’s hydrophobic nature can limit its bioavailability . Nanotechnology may be used to improve the efficiency of this molecule in complex environments such as biofilms, which can improve its solubility, reduce volatility, and increase bioavailability .
Result of Action
This compound exerts significant antimicrobial effects on fungal planktonic and biofilm cells . It enhances the antimicrobial efficacy of conventional antifungal drugs and reverses and reduces fungal drug resistance . It inhibits fungal growth and reproduction via multiple pathways, including inducing reactive oxygen species and apoptosis, triggering mitochondrial dysfunction, and inhibiting protein synthesis .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, its hydrophobicity and volatility can limit its use . The encapsulation of this compound in nanoparticles can improve its solubility, reduce volatility, and increase bioavailability, thereby enhancing its action, efficacy, and stability .
Safety and Hazards
Orientations Futures
The combination of farnesol with nanotechnology may be promising for the development of more effective antibiofilm therapies, as it can improve its solubility, reduce volatility, and increase bioavailability . The availability of a reliable and accurate assay will permit a multitude of farnesol-directed questions to be addressed .
Analyse Biochimique
Biochemical Properties
Farnesal is involved in several biochemical reactions, particularly in the context of microbial biofilms. It acts as a quorum sensing molecule in Candida albicans, inhibiting the formation of germ tubes and the conversion of yeast to mycelia . This compound interacts with various enzymes and proteins, including those involved in the synthesis and secretion of other small lipophilic molecules. It has been shown to act as an antifungal agent and a virulence factor, influencing the pathogenicity of Candida albicans .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. In Candida albicans, it inhibits the formation of biofilms, which are complex structures that provide resistance to conventional antimicrobials . This compound influences cell signaling pathways, gene expression, and cellular metabolism by acting as a quorum sensing molecule. It has also been shown to have inhibitory properties in the formation of microbial biofilms and can act synergistically with conventional drugs to enhance their efficacy .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with specific biomolecules, leading to changes in gene expression and enzyme activity. This compound binds to receptors on the surface of Candida albicans cells, inhibiting the formation of germ tubes and the conversion of yeast to mycelia . It also acts as an antifungal agent by disrupting the cell membrane of competing fungi. This compound’s ability to inhibit biofilm formation is attributed to its interaction with signaling pathways that regulate the expression of genes involved in biofilm development .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. This compound is stable under certain conditions but can degrade over time, affecting its efficacy. Long-term studies have shown that this compound can have lasting effects on cellular function, particularly in the inhibition of biofilm formation and the suppression of virulence factors in Candida albicans . The stability and degradation of this compound are influenced by factors such as temperature, pH, and the presence of other biomolecules.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to inhibit biofilm formation and reduce the virulence of Candida albicans . At high doses, this compound can have toxic effects, including damage to cell membranes and disruption of cellular processes. Threshold effects have been observed, where a certain concentration of this compound is required to achieve its inhibitory effects on biofilm formation .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to the synthesis and degradation of lipophilic molecules. It interacts with enzymes such as farnesyl diphosphate synthase, which is involved in the synthesis of farnesol from farnesyl diphosphate . This compound also affects metabolic flux and metabolite levels by influencing the activity of enzymes involved in lipid metabolism. Its role as a quorum sensing molecule further impacts metabolic pathways by regulating gene expression and cellular responses to environmental changes .
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In Candida albicans, this compound is secreted into the extracellular environment, where it acts as a signaling molecule . It can also accumulate in cell membranes, affecting their fluidity and permeability. The distribution of this compound within cells is influenced by factors such as its hydrophobicity and the presence of binding proteins that facilitate its transport .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cell membrane, where it interacts with membrane proteins and receptors . It can also be found in the cytoplasm, where it influences cellular processes such as gene expression and enzyme activity. Post-translational modifications and targeting signals play a role in directing this compound to specific compartments or organelles within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Farnesal can be synthesized through the oxidation of farnesol. One common method involves the use of oxidizing agents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at room temperature, yielding this compound as the primary product.
Industrial Production Methods: In industrial settings, this compound is often produced through the biotransformation of farnesol using microbial cultures. This method leverages the enzymatic activity of specific microorganisms to convert farnesol into this compound efficiently. The process is carried out in bioreactors under optimized conditions to maximize yield and purity .
Types of Reactions:
Oxidation: this compound can undergo further oxidation to form farnesoic acid. This reaction is typically carried out using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: this compound can be reduced to farnesol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: this compound can participate in nucleophilic substitution reactions, where the aldehyde group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Pyridinium chlorochromate (PCC), manganese dioxide (MnO2), potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Dichloromethane, ethanol, tetrahydrofuran (THF).
Major Products Formed:
Farnesoic Acid: Formed through oxidation.
Farnesol: Formed through reduction.
Various Substituted Derivatives: Formed through nucleophilic substitution reactions
Comparaison Avec Des Composés Similaires
Farnesal is similar to other sesquiterpenes and terpenoids, but it has unique properties that set it apart:
Farnesol: While farnesol is an alcohol, this compound is an aldehyde. Farnesol is more commonly found in essential oils and is used in perfumery, whereas this compound is more reactive and used in synthetic chemistry.
Geraniol: Geraniol is another acyclic monoterpene alcohol with a similar structure to farnesol. geraniol has a different scent profile and is used more extensively in flavoring and fragrance industries.
Nerolidol: Nerolidol is a sesquiterpene alcohol with a structure similar to farnesol.
Propriétés
IUPAC Name |
(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24O/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-16/h7,9,11-12H,5-6,8,10H2,1-4H3/b14-9+,15-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRUHBBTQZKMEX-YFVJMOTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CC=O)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/C=O)/C)/C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60880981 | |
| Record name | (E,E)-Farnesal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60880981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear yellow liquid; floral or minty aroma | |
| Record name | 3,7,11-Trimethyl-2,6,10-dodecatrienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1237/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
Insoluble in water; 50% soluble in heptane, triacetin, soluble (in ethanol) | |
| Record name | 3,7,11-Trimethyl-2,6,10-dodecatrienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1237/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.890-0.900 | |
| Record name | 3,7,11-Trimethyl-2,6,10-dodecatrienal | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1237/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
502-67-0, 19317-11-4 | |
| Record name | trans,trans-Farnesal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=502-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Farnesal, (2E,6E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000502670 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Farnesal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019317114 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6,10-Dodecatrienal, 3,7,11-trimethyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,6,10-Dodecatrienal, 3,7,11-trimethyl-, (2E,6E)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E,E)-Farnesal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60880981 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Farnesal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FARNESAL, (2E,6E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G4E58106EW | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 2-trans,6-trans-Farnesal | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0060356 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
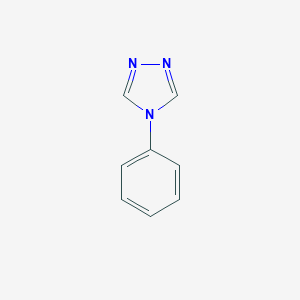
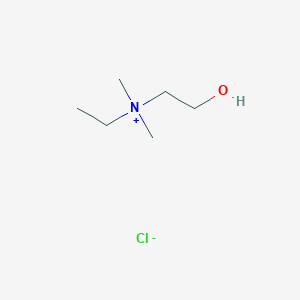

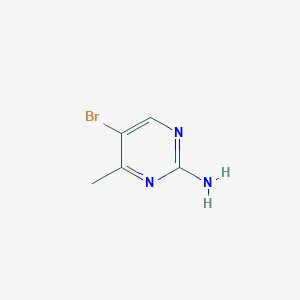

![7-Chloro-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B102957.png)
